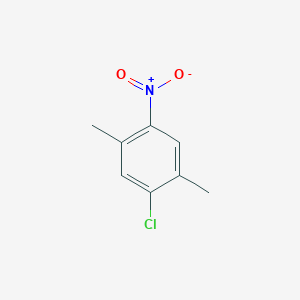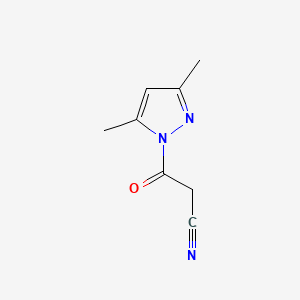
4-Methyl-2,1,3-benzoxadiazole
Overview
Description
4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .
Physical And Chemical Properties Analysis
4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .
Scientific Research Applications
Application in Oncology
Methods of Application : SCFAs are analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .
Results or Outcomes : The analysis of SCFAs can provide valuable insights into various diseases, including cancer. It can help in the development of future diagnostic tools in oncology .
Application in Crystal Engineering
Methods of Application : Hirshfeld surface analysis was used to establish and contrast the interactions in the two samples . Fingerprints derived from the surface analysis were used to distinguish and lead the analysis in discovering the different interactions in the two crystals .
Results or Outcomes : The study found that π interactions, specifically, π-hole interactions with a nitro moiety, play an important role in the formation of the crystal structure . Carbonyl interactions and π-stacking contribute to the overall relative stability of the different conformational polymorphs .
Application in Optoelectronics
Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .
Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .
Application in Analytical and Bioanalytical Chemistry
Field : Analytical and Bioanalytical Chemistry
Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .
Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .
Application in Organic Semiconductor Synthesis
Field : Organic Semiconductor Synthesis
Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .
Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .
Application in Analytical and Bioanalytical Chemistry
Field : Analytical and Bioanalytical Chemistry
Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .
Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJEYIAUIOTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NON=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342741 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,1,3-benzoxadiazole | |
CAS RN |
29091-40-5 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















